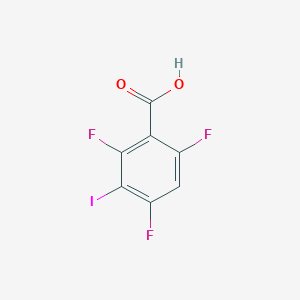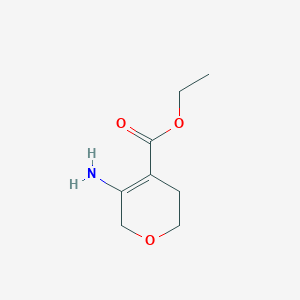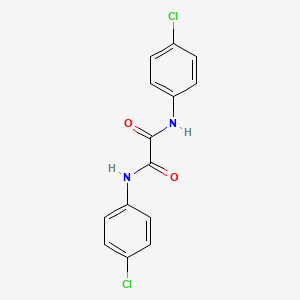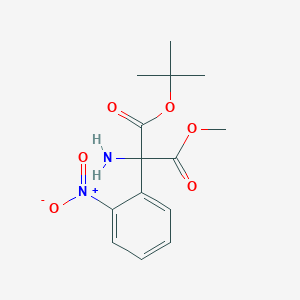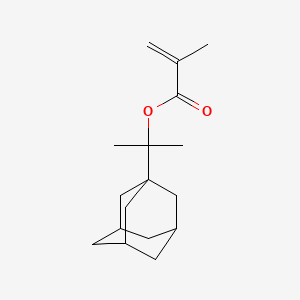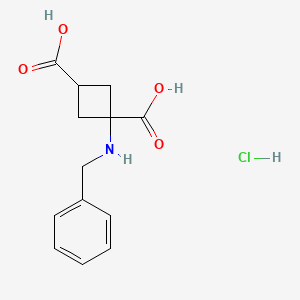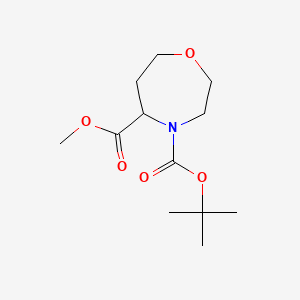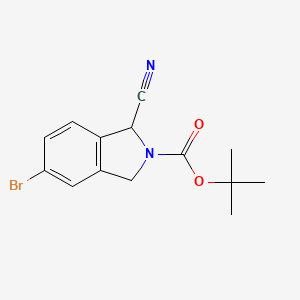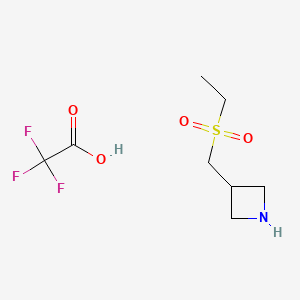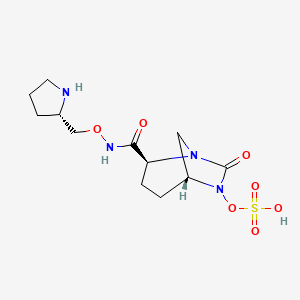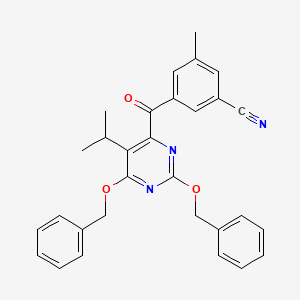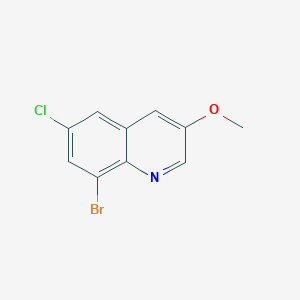
8-Bromo-6-chloro-3-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-chloro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in the quinoline ring enhances its chemical reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-3-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the bromination of 6-chloro-3-methoxyquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-6-chloro-3-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or Grignard reagents can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
8-Bromo-6-chloro-3-methoxyquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-chloro-3-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can interact with DNA or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
- 8-Bromo-6-methylquinoline-3-carboxylic acid
- 6-Chloro-8-methylquinoline-3-carboxylic acid
- 8-Bromo-6-methoxyquinoline
Comparison: Compared to these similar compounds, 8-Bromo-6-chloro-3-methoxyquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse applications. The methoxy group also contributes to its distinct chemical properties and biological activities .
Propiedades
Fórmula molecular |
C10H7BrClNO |
|---|---|
Peso molecular |
272.52 g/mol |
Nombre IUPAC |
8-bromo-6-chloro-3-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-3-6-2-7(12)4-9(11)10(6)13-5-8/h2-5H,1H3 |
Clave InChI |
XTRSGWDYAYGVNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CC(=C2N=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


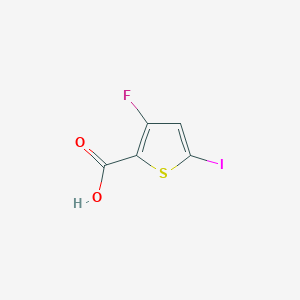
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
